N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide
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Overview
Description
“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The main methods of synthesis of pyrazoloquinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .
Molecular Structure Analysis
The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 by Michaelis .
Chemical Reactions Analysis
The main methods of synthesis of pyrazoloquinolines are described, which include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . This strategy involves a sequential opening/closing cascade reaction .
Physical And Chemical Properties Analysis
Pyrazoloquinolines exhibit emission properties, both in solutions and even in a solid state . They have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry .
Scientific Research Applications
Pharmaceutical Agents
Pyrazolo[3,4-b]quinoline derivatives, which include the compound , are used as pharmaceutical agents . They have been studied for their potential therapeutic effects in various medical conditions.
Oncogenic Ras Inhibitors
These compounds have been identified as inhibitors of oncogenic Ras . Ras proteins play a crucial role in cellular signal transduction, and mutations in Ras genes can lead to the development of cancer. Therefore, inhibiting oncogenic Ras can be a potential strategy for cancer treatment.
Fluorescent Sensors
1H-pyrazolo[3,4-b]quinolines, a class of compounds that includes “N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide”, have been used as potential fluorescent sensors . They can be used in various fields such as biology and chemistry for the detection and measurement of certain substances.
Biological Properties
These compounds have been studied for their biological properties . This includes their interactions with biological systems, their effects on biological processes, and their potential uses in biological research or therapy.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinoline derivatives, have been reported to act as inhibitors of oncogenic ras , which plays a crucial role in cell signal transduction pathways.
Mode of Action
It’s worth noting that similar compounds have shown to interact with their targets, leading to changes in cellular processes . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .
Biochemical Pathways
For instance, inhibitors of oncogenic Ras can affect signal transduction pathways, leading to changes in cell proliferation and survival .
Result of Action
Related compounds have shown cytotoxic activities against certain cancer cell lines , suggesting potential antitumor effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the synthesis of similar compounds has been shown to require specific conditions, such as heating or the use of microwave irradiation .
properties
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-13-8-9-14-11-16-19(23-24(2)20(16)21-17(14)10-13)22-18(25)12-26-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBMNVKSQNFSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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